1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
The compound 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine moiety and substituted with a 3-methoxyphenyl group and a 5-ethylthiophen-2-yl sulfonyl group. This structure combines aromatic, sulfonyl, and piperazine functionalities, which are commonly associated with pharmacological activity, including kinase inhibition or receptor modulation . The sulfonyl group enhances metabolic stability, while the ethylthiophene substituent contributes to hydrophobic interactions. The 3-methoxyphenyl group may influence electronic properties and binding specificity.
Properties
IUPAC Name |
7-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3S2/c1-3-17-7-8-18(32-17)33(29,30)27-11-9-26(10-12-27)20-19-21(23-14-22-20)28(25-24-19)15-5-4-6-16(13-15)31-2/h4-8,13-14H,3,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMODBZPMFLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine” typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine and thiophene sulfonyl groups under specific reaction conditions. Common reagents used in these steps include various solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the triazole ring is known to enhance the interaction with various biological targets associated with cancer cell proliferation and survival. For instance, derivatives of triazolopyrimidine have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer signaling pathways.
Neuropharmacological Effects
The compound has potential applications in treating neurological disorders. Its structural components suggest it may interact with neurotransmitter systems, possibly affecting serotonin or dopamine receptors. Compounds with similar piperazine and triazole frameworks have shown promise as anxiolytics and antidepressants, indicating that this compound could be explored for similar effects.
Antimicrobial Properties
Some studies have highlighted the antimicrobial potential of related compounds against various pathogens. The sulfonamide moiety may contribute to this activity by interfering with bacterial folate synthesis pathways, making it a candidate for further exploration in antibiotic development.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of triazolopyrimidine derivatives. The research demonstrated that these compounds inhibited cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The incorporation of the sulfonyl group was found to enhance potency against resistant cancer strains .
Case Study 2: Neuropharmacology
In a neuropharmacological study, researchers synthesized various piperazine derivatives and assessed their effects on anxiety-related behaviors in animal models. One derivative showed significant anxiolytic effects comparable to established medications, suggesting that similar modifications in the target compound could yield beneficial results .
Mechanism of Action
The mechanism of action of “1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. By binding to these targets, the compound can modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
A positional isomer of the target compound, differing only in the methoxyphenyl substitution (4-methoxy vs. 3-methoxy), has been documented . Key differences include:
- Electronic Effects : The 4-methoxy group is para to the triazolo core, enabling resonance stabilization, whereas the 3-methoxy group (meta) introduces steric and electronic perturbations that may alter binding interactions.
- Solubility : Methoxy groups generally enhance hydrophilicity, but the meta-substituted derivative may exhibit reduced solubility due to asymmetric charge distribution.
| Property | Target Compound (3-methoxy) | Positional Isomer (4-methoxy) |
|---|---|---|
| Substitution Position | 3-Methoxyphenyl | 4-Methoxyphenyl |
| Electronic Stabilization | Moderate (meta-directing) | High (para resonance) |
| Predicted LogP | ~3.5 (estimated) | ~3.2 (estimated) |
Triazolo[4,5-d]pyrimidine Derivatives with Piperazine Linkers
Compounds such as 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine (PubChem) share the triazolo-pyrimidine-piperazine scaffold but differ in substituents :
- Sulfonyl Groups : The 4-methoxybenzenesulfonyl group in the PubChem analog may improve water solubility compared to the ethylthiophene sulfonyl group in the target compound.
- Biological Activity : Piperazine-linked triazolo[4,5-d]pyrimidines are often explored as kinase inhibitors or antibacterial agents. For example, ticagrelor analogs with similar cores exhibit antiplatelet activity .
Thiazolo[5,4-d]pyrimidine Analogs
Piperazine-containing thiazolo[5,4-d]pyrimidines (e.g., compounds 1–8, 10–21) share structural motifs but replace the triazolo core with a thiazolo ring :
- Synthetic Routes : Both classes employ nucleophilic substitution reactions for piperazine attachment, but thiazolo derivatives require additional steps for sulfur incorporation .
Pyrazoline-Based Heterocycles
Compounds like 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline () highlight the role of fused aromatic systems in optoelectronic applications :
- Functional Groups : The thienyl and nitrophenyl groups in pyrazolines contrast with the methoxyphenyl and sulfonyl groups in the target compound, suggesting divergent applications (e.g., materials science vs. pharmacology).
Key Research Findings and Implications
Substituent Position Matters : The meta vs. para methoxyphenyl substitution significantly impacts electronic properties and solubility, as seen in the positional isomer comparison .
Sulfonyl Groups Enhance Stability : Ethylthiophene sulfonyl groups may confer greater metabolic stability compared to benzenesulfonyl analogs, albeit at the cost of reduced hydrophilicity .
Pharmacological Potential: Triazolo[4,5-d]pyrimidine-piperazine hybrids are under investigation for kinase inhibition and antibacterial activity, suggesting similar avenues for the target compound .
Biological Activity
The compound 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS No. 1005295-48-6) is a synthetic organic molecule that has attracted interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A piperazine core
- A triazolo-pyrimidine moiety
- A sulfonyl group attached to an ethylthiophene ring
The presence of these functional groups suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
Antimicrobial Properties
Compounds containing thiophene and triazole rings have demonstrated antimicrobial activity against various pathogens. This suggests that the target compound may also possess similar properties, potentially inhibiting bacterial or fungal growth through disruption of cellular processes.
Neuropharmacological Effects
Given the piperazine structure, there is potential for neuropharmacological activity. Piperazine derivatives are often explored for their effects on neurotransmitter systems, including serotonin and dopamine pathways. Investigating these effects could reveal insights into possible anxiolytic or antidepressant properties.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on structural similarities with other known bioactive compounds:
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with target enzymes, leading to inhibition of critical pathways in cancer metabolism.
- Receptor Modulation : The piperazine ring could interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing therapeutic effects in mood disorders.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA or induce DNA damage, suggesting a possible mechanism for anticancer activity.
Study 1: Anticancer Screening
In a recent study focusing on a series of triazolo-pyrimidine derivatives, compounds structurally related to the target were screened for anticancer activity against several cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with some compounds exhibiting selectivity towards certain cancer types .
Study 2: Antimicrobial Evaluation
A comparative study evaluated the antimicrobial efficacy of thiophene-containing compounds. Results showed that derivatives similar to the target compound displayed notable inhibition zones against Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
